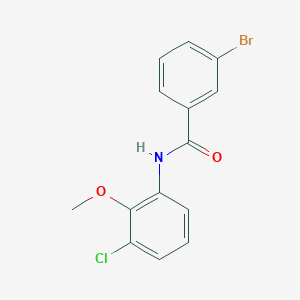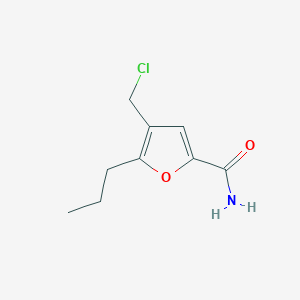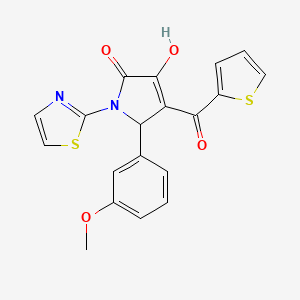![molecular formula C21H17ClN4S B14944940 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B14944940.png)
3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a chlorobenzyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and reagents such as hydrazine and sulfur compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- 3-{5-[(2-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
Compared to similar compounds, 3-({[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and chlorobenzyl group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .
Propiedades
Fórmula molecular |
C21H17ClN4S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
3-[[5-[(4-chlorophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
InChI |
InChI=1S/C21H17ClN4S/c22-18-10-8-16(9-11-18)13-20-24-25-21(26(20)19-6-2-1-3-7-19)27-15-17-5-4-12-23-14-17/h1-12,14H,13,15H2 |
Clave InChI |
GSQZOAWWKDDTIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CN=CC=C3)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B14944867.png)

![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14944871.png)
![Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate](/img/structure/B14944879.png)
![ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)
![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)

![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)
![methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)

![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14944924.png)
